molecular formula C16H18N2O B7513298 4-(dimethylamino)-N-methyl-N-phenylbenzamide

4-(dimethylamino)-N-methyl-N-phenylbenzamide

Cat. No. B7513298
M. Wt: 254.33 g/mol
InChI Key: MXESQISVJRSHHY-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-N-methyl-N-phenylbenzamide, also known as DMAP, is a widely used chemical compound in scientific research. It is a white crystalline powder that is soluble in polar solvents such as water and ethanol. DMAP is a versatile reagent that is used in various chemical reactions, particularly in the synthesis of amides and esters.

Mechanism of Action

4-(dimethylamino)-N-methyl-N-phenylbenzamide acts as a nucleophilic catalyst in various chemical reactions. It enhances the reactivity of carboxylic acids, esters, and amides by forming a complex with the carbonyl group. The complexation of 4-(dimethylamino)-N-methyl-N-phenylbenzamide with the carbonyl group increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack of the amine or alcohol.
Biochemical and physiological effects:
4-(dimethylamino)-N-methyl-N-phenylbenzamide is not known to have any significant biochemical or physiological effects. It is a relatively non-toxic compound and is considered safe for laboratory use.

Advantages and Limitations for Lab Experiments

4-(dimethylamino)-N-methyl-N-phenylbenzamide has several advantages in laboratory experiments. It is a versatile reagent that can be used in various chemical reactions, and it is relatively non-toxic. 4-(dimethylamino)-N-methyl-N-phenylbenzamide is also readily available and inexpensive. However, 4-(dimethylamino)-N-methyl-N-phenylbenzamide has some limitations, such as its sensitivity to moisture and air. It should be stored in a dry and air-tight container to prevent degradation.

Future Directions

There are several future directions for research on 4-(dimethylamino)-N-methyl-N-phenylbenzamide. One area of research is the development of new synthetic methods using 4-(dimethylamino)-N-methyl-N-phenylbenzamide as a catalyst. Another area of research is the application of 4-(dimethylamino)-N-methyl-N-phenylbenzamide in the synthesis of new drug molecules. 4-(dimethylamino)-N-methyl-N-phenylbenzamide can also be used in the synthesis of new materials, such as polymers and nanoparticles. Further studies are needed to explore the full potential of 4-(dimethylamino)-N-methyl-N-phenylbenzamide in various chemical reactions and applications.
Conclusion:
In conclusion, 4-(Dimethylamino)-N-methyl-N-phenylbenzamide is a versatile reagent that is widely used in organic synthesis and medicinal chemistry. It acts as a nucleophilic catalyst in various chemical reactions, enhancing the reactivity of carboxylic acids, esters, and amides. 4-(dimethylamino)-N-methyl-N-phenylbenzamide has several advantages in laboratory experiments, such as its versatility and relative non-toxicity. However, it has some limitations, such as its sensitivity to moisture and air. Further research is needed to explore the full potential of 4-(dimethylamino)-N-methyl-N-phenylbenzamide in various chemical reactions and applications.

Synthesis Methods

4-(dimethylamino)-N-methyl-N-phenylbenzamide can be synthesized by reacting N,N-dimethylformamide with aniline and benzoyl chloride. The reaction takes place under mild conditions, and the yield of 4-(dimethylamino)-N-methyl-N-phenylbenzamide is generally high. The purity of 4-(dimethylamino)-N-methyl-N-phenylbenzamide can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

4-(dimethylamino)-N-methyl-N-phenylbenzamide is widely used in organic synthesis and medicinal chemistry. It is a versatile reagent that is used in various chemical reactions, including the acylation of amines and alcohols, the esterification of carboxylic acids, and the amidation of carboxylic acids. 4-(dimethylamino)-N-methyl-N-phenylbenzamide is also used in the synthesis of peptides and oligonucleotides. In medicinal chemistry, 4-(dimethylamino)-N-methyl-N-phenylbenzamide is used as a catalyst in the synthesis of drug molecules.

properties

IUPAC Name

4-(dimethylamino)-N-methyl-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-17(2)14-11-9-13(10-12-14)16(19)18(3)15-7-5-4-6-8-15/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXESQISVJRSHHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)N(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(dimethylamino)-N-methyl-N-phenylbenzamide

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